Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. It exhibits strong inhibitory activity against the BET family protein BRD4 and demonstrates promising anti-tumor activity in preclinical studies.
Relevance: While AZD5153 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 1-(3-Chlorobenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine, its most notable difference is the presence of two linked pharmacophores, hence its classification as a "bivalent" inhibitor. This bivalent structure contributes to its enhanced potency against BRD4.
Compound Description: PF-04254644 is a highly selective inhibitor of the receptor tyrosine kinase c-Met. Although initially promising due to its selectivity for c-Met, this compound was found to also inhibit a broad range of phosphodiesterase enzymes, leading to adverse cardiac effects in rats.
Relevance: PF-04254644 and 1-(3-Chlorobenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine share the [, , ]triazolo[4,3-b]pyridazine core structure. The presence of the triazolopyridazine system highlights its potential as a pharmacophore in targeting specific kinases, although potential off-target effects need to be carefully considered.
Compound Description: SAR125844 acts as a potent and selective MET kinase inhibitor, displaying activity against both wild-type MET and clinically relevant mutant forms. This compound was identified as a promising candidate for further development due to its favorable pharmacological properties.
Relevance: SAR125844, similar to 1-(3-Chlorobenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine, contains the [, , ]triazolo[4,3-b]pyridazine core. This emphasizes the versatility of this scaffold in developing kinase inhibitors with varying selectivity profiles. The presence of a sulfur linker in SAR125844, connecting the triazolopyridazine to the benzothiazole moiety, presents an additional point of structural divergence from the target compound.
Relevance: SGX523 and 1-(3-Chlorobenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine both feature the [, , ]triazolo[4,3-b]pyridazine core structure, highlighting its relevance in developing kinase inhibitors. The presence of this shared core, along with the sulfur linker connecting it to the quinoline system in SGX523, underscores the importance of meticulous structure-activity relationship studies to optimize both pharmacological activity and safety profiles.
Compound Description: This compound represents an alternative approach to mitigating the bioactivation and potential toxicity observed with SGX523. Structural modifications were aimed at shifting metabolism to the naphthyridine ring alkoxy substituent, although glutathione conjugation and covalent binding were still observed.
Relevance: While structurally distinct from 1-(3-Chlorobenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine, Compound 2 provides valuable insights into strategies for optimizing the safety profile of [, , ]triazolo[4,3-b]pyridazine-containing compounds. This case study emphasizes the importance of carefully evaluating metabolic liabilities associated with this scaffold, particularly the potential for bioactivation and subsequent toxicity.
Compound Description: This series of compounds, characterized by the presence of a furan-2-yl group at the 3-position of the triazolothiadiazole core, was investigated for its inhibitory activity against HIV and the mitotic kinesin Eg5.
Relevance: The 6-aryl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles share the furan-2-yl substituent with 1-(3-Chlorobenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine. The presence of this moiety in compounds with demonstrable biological activity suggests that this structural feature might contribute to the target molecule's potential biological properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.